
Chlorpheniramine 10-undecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpheniramine 10-undecenoate is a chemical compound derived from chlorpheniramine, a well-known antihistamine used to treat allergic reactions This compound combines the antihistamine properties of chlorpheniramine with the unique characteristics of 10-undecenoic acid, which is known for its antifungal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of chlorpheniramine 10-undecenoate typically involves the esterification of chlorpheniramine with 10-undecenoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 60-80°C for several hours to ensure complete esterification. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and ensures consistent quality in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Chlorpheniramine 10-undecenoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chlorpheniramine 10-undecenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study esterification and substitution reactions.
Biology: The compound’s antifungal properties make it useful in studying fungal infections and developing antifungal treatments.
Medicine: Its antihistamine properties are explored for potential use in treating allergic reactions and other histamine-related conditions.
Industry: The compound is investigated for its potential use in developing antifungal coatings and preservatives.
Mécanisme D'action
The mechanism of action of chlorpheniramine 10-undecenoate involves its interaction with histamine H1 receptors. By binding to these receptors, the compound blocks the action of histamine, thereby reducing allergic symptoms such as itching, swelling, and redness. The 10-undecenoic acid component contributes to its antifungal activity by disrupting the cell membrane of fungi, leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpheniramine: A widely used antihistamine with similar histamine-blocking properties.
10-Undecenoic Acid: Known for its antifungal properties, used in various antifungal treatments.
Cetirizine: Another antihistamine with similar uses but different chemical structure.
Diphenhydramine: An antihistamine with sedative properties, often used in sleep aids.
Uniqueness
Chlorpheniramine 10-undecenoate is unique due to its combined antihistamine and antifungal properties
Propriétés
Numéro CAS |
60374-13-2 |
|---|---|
Formule moléculaire |
C27H39ClN2O2 |
Poids moléculaire |
459.1 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;undec-10-enoic acid |
InChI |
InChI=1S/C16H19ClN2.C11H20O2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;1-2-3-4-5-6-7-8-9-10-11(12)13/h3-9,11,15H,10,12H2,1-2H3;2H,1,3-10H2,(H,12,13) |
Clé InChI |
KYWLQXIDNUQVQY-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C=CCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


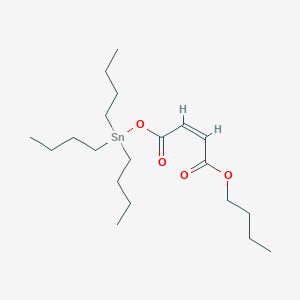

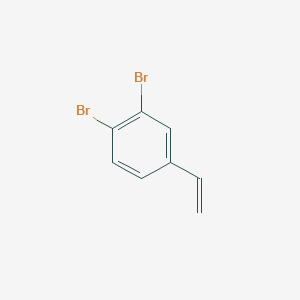

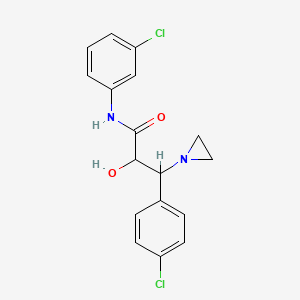

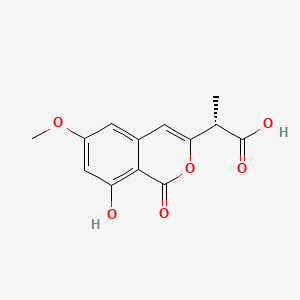
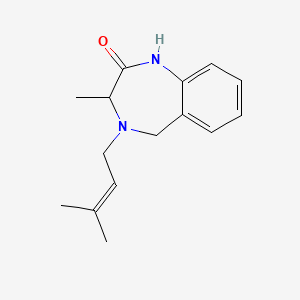

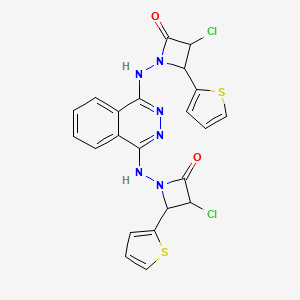
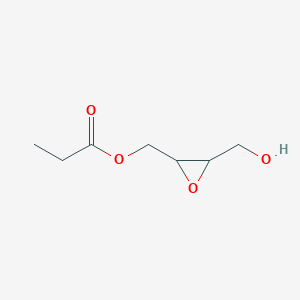
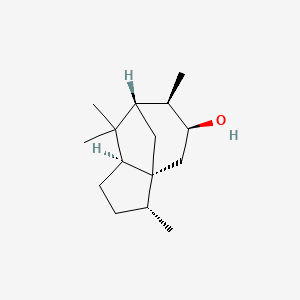
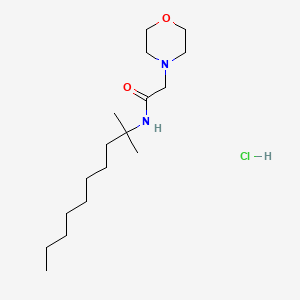
![2-[[(1R,5S)-6,6-dimethyl-3-bicyclo[3.1.0]hexanyl]methoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12731605.png)
